4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzo[d][1,2,3]triazole
Overview
Description
This compound is a building block/monomer for organic semiconductor synthesis in the application of light-emitting diodes and photovoltaic devices . It is used in the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells and high mobility OFETs . Fluorination lowers the polymer HOMO level, resulting in high open-circuit voltages well exceeding 0.7 V .
Synthesis Analysis
The DSC analysis showed no discernible transitions in the measured range from 0 to 300 °C .Molecular Structure Analysis
The compound has the empirical formula C6Br2F2N2S and a molecular weight of 329.95 . Extra fluorine atoms on the benzothiadiazole ring make the compounds more electron-withdrawing when the unit is embedded into low-band gap polymer semiconductors .Chemical Reactions Analysis
The nature of the solvent did not affect the yield of the final product significantly, changing the reaction velocity only .Physical and Chemical Properties Analysis
The compound has a melting point of 153.0 to 157.0 °C and a predicted boiling point of 318.2±37.0 °C . It has a predicted density of 2.352±0.06 g/cm3 . The polymer absorbs mostly in the upper UV-regime, showing two distinct maxima at 337 and 370 nm .Scientific Research Applications
Antimicrobial Activities
Compounds similar to 4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole have been synthesized and evaluated for their antimicrobial activities. For instance, N-aminoalkylated derivatives of benzo[d][1,2,3]triazole showed antimicrobial effects against various bacteria and fungi (Bhardwaj, 2014).
Polymer Donors in Organic Photovoltaics
Benzotriazole-based polymer donors, similar in structure to the compound of interest, have been used in organic photovoltaics. These polymers have demonstrated significant power conversion efficiencies and photovoltaic performances (Lee et al., 2020).
Tunable Emission and Electrical Properties
Monomers like 4,7-dibromo-2H-benzo[d]1,2,3-triazole have been synthesized for use in fluorene-based donor-acceptor copolymers. These demonstrate tunable photophysical and charge transport properties, making them potential candidates for use in organic optoelectronics (Torres-Moya et al., 2020).
Electrochromic Properties
Benzotriazole derivatives, similar to the compound , have shown interesting electrochromic properties. The position of the pendant group on the benzotriazole moiety alters electronic structures, leading to different optical and electrochemical behaviors in polymers (Yiĝitsoy et al., 2011).
Photovoltaic Performance Improvement
Research on polymers incorporating a similar structural unit, 4,7-bis(5-bromothiophen-2-yl)-5,6-difluoro-2-(2-hexyldecyl)–2H-benzo[d][1,2,3]triazole, shows that altering polymer backbones can lead to improved photovoltaic performance (Li et al., 2021).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4,7-dibromo-5,6-difluoro-2-(2-hexyldecyl)benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33Br2F2N3/c1-3-5-7-9-10-12-14-16(13-11-8-6-4-2)15-29-27-21-17(23)19(25)20(26)18(24)22(21)28-29/h16H,3-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGLJKBXNVRVAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CN1N=C2C(=C(C(=C(C2=N1)Br)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33Br2F2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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